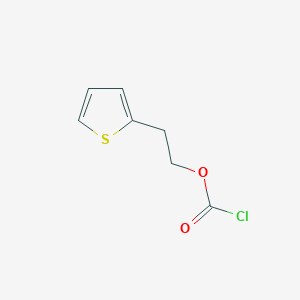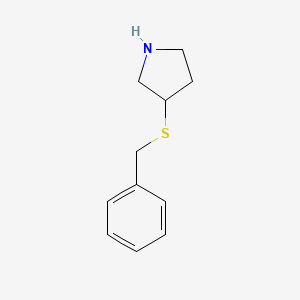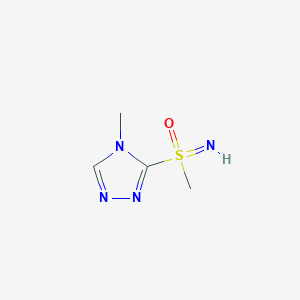
2-(Thiophen-2-yl)ethyl chloroformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Thiophen-2-yl)ethyl chloroformate is an organic compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications. The presence of the chloroformate group makes it a versatile reagent in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-2-yl)ethyl chloroformate typically involves the reaction of 2-(thiophen-2-yl)ethanol with phosgene or its derivatives. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-(Thiophen-2-yl)ethanol+Phosgene→2-(Thiophen-2-yl)ethyl chloroformate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can improve the overall yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Thiophen-2-yl)ethyl chloroformate undergoes several types of chemical reactions, including:
Nucleophilic substitution: The chloroformate group can be replaced by various nucleophiles, such as amines, alcohols, and thiols, to form carbamates, carbonates, and thiocarbonates, respectively.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 2-(thiophen-2-yl)ethanol and carbon dioxide.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiophenes.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures.
Hydrolysis: This reaction can occur under acidic or basic conditions, with water as the reagent.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Nucleophilic substitution: Carbamates, carbonates, and thiocarbonates.
Hydrolysis: 2-(Thiophen-2-yl)ethanol and carbon dioxide.
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Applications De Recherche Scientifique
2-(Thiophen-2-yl)ethyl chloroformate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules, such as proteins and peptides, by introducing carbamate or carbonate groups.
Medicine: The compound is used in the development of prodrugs, which are inactive compounds that can be metabolized into active drugs in the body.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Thiophen-2-yl)ethyl chloroformate involves the formation of a reactive intermediate, which can then react with various nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in the synthesis of carbamates, the compound reacts with amines to form a carbamate linkage, which can then interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Thiophen-2-yl)ethyl acetate: Similar structure but with an acetate group instead of a chloroformate group.
2-(Thiophen-2-yl)ethyl bromide: Similar structure but with a bromide group instead of a chloroformate group.
2-(Thiophen-2-yl)ethanol: The precursor to 2-(Thiophen-2-yl)ethyl chloroformate, with a hydroxyl group instead of a chloroformate group.
Uniqueness
This compound is unique due to its chloroformate group, which makes it highly reactive and versatile in various chemical reactions. This reactivity allows it to be used in a wide range of applications, from organic synthesis to material science.
Propriétés
Formule moléculaire |
C7H7ClO2S |
|---|---|
Poids moléculaire |
190.65 g/mol |
Nom IUPAC |
2-thiophen-2-ylethyl carbonochloridate |
InChI |
InChI=1S/C7H7ClO2S/c8-7(9)10-4-3-6-2-1-5-11-6/h1-2,5H,3-4H2 |
Clé InChI |
BKCBKHAWGJKGSS-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)CCOC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(Cyclooctylamino)propyl]dimethylamine](/img/structure/B13241578.png)
![2-Fluoro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridine](/img/structure/B13241579.png)

![1-Ethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13241587.png)
![8-(1-Methyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13241598.png)
![4-[2-(Ethanesulfonyl)ethyl]piperidine](/img/structure/B13241605.png)
![1-[4-(Butan-2-yl)phenyl]-2,2-difluoroethan-1-one](/img/structure/B13241606.png)

![6-Hydroxy-2-[(5-methoxy-1H-indol-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13241616.png)


![[(2-Bromophenyl)methyl][3-(dimethylamino)propyl]amine](/img/structure/B13241630.png)


